2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a bromo and methyl group, linked to a benzothieno pyrimidine moiety through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The bromo and methyl substituents are introduced via halogenation and alkylation reactions, respectively. The benzothieno pyrimidine moiety is synthesized through a series of condensation reactions involving thiophenes and pyrimidines. The final step involves coupling the pyrazole and benzothieno pyrimidine units via an acetamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones to alcohols.
Substitution: The bromo group in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Alcohols or reduced amides.
Substitution: Substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-furyl)-1-methyl-1H-benzimidazol-5-ylamine
- 4-Bromo-5-methyl-1-(2-(methylthio)ethyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide stands out due to its unique structural combination of a pyrazole ring and a benzothieno pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18BrN5O2S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H18BrN5O2S/c1-9-12(18)7-19-22(9)8-14(24)21-23-10(2)20-16-15(17(23)25)11-5-3-4-6-13(11)26-16/h7H,3-6,8H2,1-2H3,(H,21,24) |
InChI Key |
YGXZOTWNWOIFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.